Einecs 282-122-6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Ferromolybdenum slags are produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with iron in an electric arc furnace. The reaction conditions typically include high temperatures (around 1600°C) and the presence of a reducing agent, such as carbon or silicon .

Industrial Production Methods

In industrial settings, ferromolybdenum is produced by mixing molybdenum oxide with iron oxide and a reducing agent, followed by heating in an electric arc furnace. The resulting molten mixture is then cooled, and the ferromolybdenum is separated from the slag. The slag, which contains various oxides and silicates, is then processed further to extract any remaining valuable metals .

化学反応の分析

Types of Reactions

Ferromolybdenum slags can undergo various chemical reactions, including:

Oxidation: The oxides in the slag can react with oxygen to form higher oxidation state compounds.

Reduction: The oxides can be reduced to their elemental forms or lower oxidation states using reducing agents like carbon or hydrogen.

Substitution: The silicates in the slag can undergo substitution reactions with other metal ions.

Common Reagents and Conditions

Oxidation: Oxygen or air at high temperatures.

Reduction: Carbon, hydrogen, or other reducing agents at high temperatures.

Substitution: Metal salts or other reagents in aqueous or molten states.

Major Products Formed

Oxidation: Higher oxidation state oxides.

Reduction: Elemental metals or lower oxidation state compounds.

Substitution: New silicate compounds with substituted metal ions.

科学的研究の応用

Ferromolybdenum slags have various scientific research applications, including:

Chemistry: Used as a source of molybdenum and other metals for various chemical reactions and processes.

Biology: Studied for their potential use in bioremediation and as a nutrient source for certain microorganisms.

Medicine: Investigated for their potential use in medical implants and devices due to their biocompatibility and corrosion resistance.

作用機序

The mechanism by which ferromolybdenum slags exert their effects is primarily through their chemical composition and reactivity. The oxides and silicates in the slag can interact with other compounds and materials, leading to various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Similar Compounds

Ferrosilicon: An alloy of iron and silicon used in the steel industry.

Ferrovanadium: An alloy of iron and vanadium used to improve the strength and hardness of steel.

Ferrochromium: An alloy of iron and chromium used to produce stainless steel.

Uniqueness

Ferromolybdenum slags are unique due to their high molybdenum content, which imparts superior strength and corrosion resistance to steel products. Additionally, the presence of various oxides and silicates in the slag makes it a valuable source of these compounds for various industrial and research applications .

生物活性

Overview of 2,4-Dichlorobenzyl Alcohol

2,4-Dichlorobenzyl alcohol is a chlorinated aromatic compound with various applications in the pharmaceutical and chemical industries. It is primarily recognized for its antimicrobial properties and is often used as a preservative in cosmetic formulations.

Antimicrobial Properties

Mechanism of Action:

2,4-Dichlorobenzyl alcohol exhibits significant antimicrobial activity against a range of bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism is common among many phenolic compounds.

Research Findings:

- A study published in Applied and Environmental Microbiology demonstrated that 2,4-dichlorobenzyl alcohol effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 0.5% and 1%, respectively .

- Another investigation highlighted its fungicidal effects against Candida albicans, showcasing a 99% reduction in fungal load at concentrations above 1% .

Cytotoxicity

Cell Viability Studies:

Research has also explored the cytotoxic effects of 2,4-dichlorobenzyl alcohol on human cell lines. In vitro studies indicated that exposure to concentrations above 0.5% resulted in significant cytotoxicity, with IC50 values around 0.75% for human keratinocytes .

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 80 |

| 1.0 | 60 |

| 1.5 | 30 |

Case Studies

Clinical Applications:

In dermatological formulations, 2,4-dichlorobenzyl alcohol has been used as an antiseptic agent. A clinical trial involving patients with mild skin infections demonstrated that topical application resulted in reduced infection rates without significant adverse effects .

Regulatory Status:

Despite its efficacy, the compound's safety profile has raised concerns among regulatory bodies. ECHA has classified it under specific regulations due to potential irritant effects on skin and eyes, necessitating careful handling in cosmetic applications .

特性

CAS番号 |

84100-43-6 |

|---|---|

分子式 |

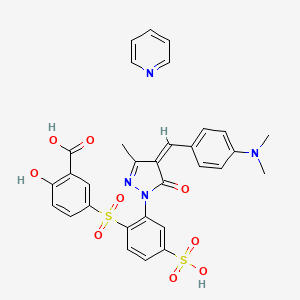

C31H28N4O9S2 |

分子量 |

664.7 g/mol |

IUPAC名 |

5-[2-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-sulfophenyl]sulfonyl-2-hydroxybenzoic acid;pyridine |

InChI |

InChI=1S/C26H23N3O9S2.C5H5N/c1-15-20(12-16-4-6-17(7-5-16)28(2)3)25(31)29(27-15)22-14-19(40(36,37)38)9-11-24(22)39(34,35)18-8-10-23(30)21(13-18)26(32)33;1-2-4-6-5-3-1/h4-14,30H,1-3H3,(H,32,33)(H,36,37,38);1-5H/b20-12-; |

InChIキー |

QOSXYVJWJBPYSC-GRWWMUSUSA-N |

異性体SMILES |

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O.C1=CC=NC=C1 |

正規SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O.C1=CC=NC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。